![molecular formula C21H24ClNO3 B4929725 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol](/img/structure/B4929725.png)
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol
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Overview
Description
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol, also known as Tinopal CBS-X, is a fluorescent whitening agent that is widely used in various industries, including textile, paper, plastics, and detergents. The compound is known for its ability to absorb ultraviolet light and emit blue light, which makes the treated products appear brighter and whiter.
Mechanism of Action
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X works by absorbing ultraviolet light and emitting blue light. This makes the treated products appear brighter and whiter. The compound is able to do this because it contains a benzoxazole ring that absorbs ultraviolet light and a phenol group that emits blue light when excited.
Biochemical and Physiological Effects:
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is not known to have any significant biochemical or physiological effects. The compound is considered to be safe for use in various industries and has not been shown to cause any adverse health effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in lab experiments is that it is a relatively inexpensive compound that is readily available. Another advantage is that it is stable and easy to handle. One limitation of using 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in lab experiments is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X. One area of research could focus on developing new synthesis methods that are more efficient and environmentally friendly. Another area of research could focus on improving the fluorescence properties of 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X to make it more effective in various applications. Additionally, research could be conducted to explore the potential use of 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X in biomedical applications, such as imaging and drug delivery.
Synthesis Methods
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with 2-aminophenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with tert-butyl bromoacetate and sodium hydride to form the tert-butyl ester. Finally, the tert-butyl ester is deprotected with trifluoroacetic acid to yield 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X.
Scientific Research Applications
4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X has been extensively studied for its fluorescence properties and its potential applications in various fields. In the textile industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used as a whitening agent to improve the appearance of fabrics and to make them more attractive to consumers. In the paper industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used to enhance the brightness and whiteness of paper products. In the plastics industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used to improve the appearance of plastic products and to make them more appealing to consumers. In the detergent industry, 4,6-di-tert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol CBS-X is used as a brightening agent to make clothes appear brighter and whiter.
properties
IUPAC Name |
4,6-ditert-butyl-2-(5-chloro-2-hydroxyphenyl)-1,3-benzoxazol-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)23-19(26-18)12-9-11(22)7-8-15(12)24/h7-10,24-25H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCUDPHEBOAOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=CC(=C3)Cl)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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